
N-(3-Amino-4-chlorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
Übersicht
Beschreibung
N-(3-Amino-4-chlorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C18H21ClN2O2 and its molecular weight is 332.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hydrogen Bond Studies and Molecular Structure Analysis N-(2-Hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, which are structurally related to N-(3-Amino-4-chlorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, have been studied for their hydrogen bonding properties and molecular structures. These compounds show evidence of intra- and intermolecular hydrogen bonds in solution, which is crucial for understanding their chemical behavior and potential applications (Romero & Margarita, 2008).
Synthesis of Derivatives and Potential Applications The synthesis of various derivatives of N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide, closely related to the target compound, has been explored. These compounds have potential applications in diverse fields, including pharmaceuticals and materials science. The process involves the reaction of the base compound with different reagents to produce novel scaffolds (Arafat et al., 2022).
Chemical Behavior in Aqueous Solution The behavior of related compounds, such as 2-{[(2-amino-5-chlorophenyl)phenylmethylene]amino}acetamide, in aqueous solutions across different pH levels has been studied. This research provides insights into the stability, hydrolysis, isomerization, and cyclization processes of these compounds, which are critical for their effective application in various scientific fields (Bernard et al., 1986).
Synthesis and Characterization for CNS Agents Similar compounds, such as N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides, have been synthesized and characterized for potential use as central nervous system (CNS) agents. This involves detailed chemical structure analysis and bioavailability studies (Verma, Kumar, & Kumar, 2017).
Synthesis Methods and Chemical Reactions The synthesis process for related compounds, such as 4-Chloro-2-hydroxyacetophenone, provides valuable insights into the methodologies that can be applied to this compound. This includes techniques like acetylation, methylation, and Fries rearrangement (Teng, 2011).
Structural and Crystallographic Studies Structural studies of similar compounds, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide, have been conducted. These studies involve analyzing the molecular shape, intermolecular interactions, and crystallography, which are crucial for understanding the physical and chemical properties of these compounds (Boechat et al., 2011).
Potential Therapeutic Applications Research has been conducted on the therapeutic effects of structurally related compounds, such as 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, in treating diseases like Japanese encephalitis. This involves evaluating their antiviral and antiapoptotic effects in vitro and in vivo (Ghosh et al., 2008).
Anticancer Drug Development A study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide highlighted its synthesis and potential as an anticancer drug. Molecular docking analysis targeting specific receptors further underscores the importance of such compounds in medical research and drug development (Sharma et al., 2018).
Eigenschaften
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-11(2)14-6-4-12(3)8-17(14)23-10-18(22)21-13-5-7-15(19)16(20)9-13/h4-9,11H,10,20H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEXIAUKQFAXCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


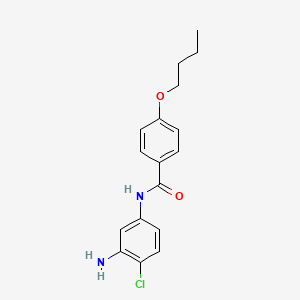
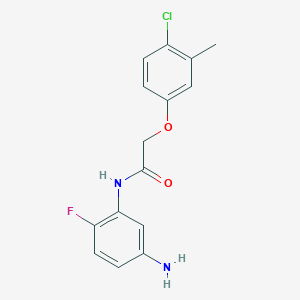
![N-(5-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385015.png)

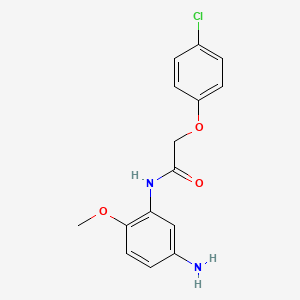


![N-(3-Amino-4-chlorophenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385021.png)
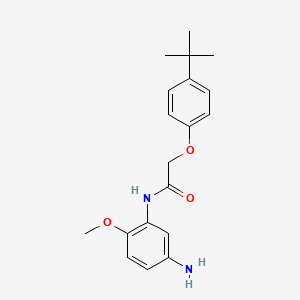

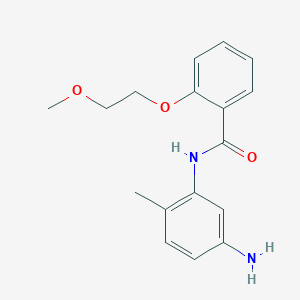

![N-(5-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385030.png)

